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Compound of Interest

Compound Name: Camphor oxime

Cat. No.: B8808870

These application notes provide detailed protocols for the synthesis of camphorquinone-3-
oxime, a versatile chemical intermediate. The procedure is presented in two main stages: the
synthesis of the precursor, camphorquinone, from camphor, followed by the conversion of
camphorqguinone to the target oxime. This document is intended for researchers in organic
synthesis, medicinal chemistry, and materials science.

Camphorquinone (CQ), the precursor to camphorquinone-3-oxime, is a well-established
photoinitiator, widely used in dental composites and other biomedical applications for visible-
light photocrosslinking.[1][2][3] It is an alpha-diketone that absorbs light in the blue region of the
visible spectrum (maximum absorption at 468 nm), making it suitable for applications where UV
light is harmful.[1][4][5] The synthesis of camphorquinone-3-oxime provides a route to further
functionalize this important scaffold. The classical method for preparing oximes involves the
reaction of a carbonyl compound with hydroxylamine hydrochloride.[6][7]

Synthetic Pathway Overview

The preparation of camphorquinone-3-oxime is typically achieved through a two-step process
starting from (+)-camphor. The first step involves the oxidation of camphor to form
camphorquinone, which is then reacted with hydroxylamine hydrochloride to yield the desired
camphorquinone-3-oxime.
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Caption: Overall synthetic scheme for camphorquinone-3-oxime.

Experimental Protocols

Caution: These procedures should be carried out in a well-ventilated fume hood by personnel
trained in experimental organic chemistry. Selenium dioxide is toxic and should be handled with
appropriate personal protective equipment.[8]

Part A: Synthesis of (1R,4S)-(-)-Camphorquinone

This protocol details the oxidation of (+)-camphor to camphorquinone using selenium dioxide.

[8]
Materials and Equipment:
o 125-mL three-necked, round-bottomed flask

e Mechanical stirrer
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» Reflux condenser

e Heating mantle

e (+)-Camphor

e Selenium dioxide (Caution: Toxic)

e Acetic anhydride

o Ethyl acetate

e Toluene

e 10% aqueous sodium hydroxide solution
o Saturated aqueous sodium chloride solution
e Magnesium sulfate

e Celite

» Rotary evaporator

Procedure:

o To a 125-mL three-necked flask equipped with a mechanical stirrer and reflux condenser,
add (+)-camphor (20.0 g, 0.13 mol), selenium dioxide (8.0 g, 0.07 mol), and acetic anhydride
(14.0 mL).[8]

o Heat the green mixture to reflux and stir for 1 hour.[8]

e Cool the mixture to room temperature and add another portion of selenium dioxide (8.0 g,
0.07 mol).[8]

e Return the mixture to reflux. Add two more 8.0 g portions of selenium dioxide at 2.5-hour and
6-hour intervals.[8]
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 After the final addition, continue to heat at reflux for an additional 8 hours. During this time,
the precipitation of selenium metal will be observed.[8]

» Cool the reaction to ambient temperature and transfer the contents to a beaker using ethyl
acetate (50 mL).[8]

» Remove the black selenium precipitate by filtration and dilute the filtrate with toluene (100
mL).[8]

o Concentrate the filtrate by rotary evaporation to yield a crude orange solid.[8]

o Dissolve the solid in ethyl acetate (200 mL) and filter through Celite to remove any remaining
fine solids.[8]

o Transfer the filtrate to a 1-L separatory funnel and wash sequentially with 10% aqueous
sodium hydroxide (200 mL) and saturated aqueous sodium chloride (100 mL).[8]

» Dry the organic layer over magnesium sulfate, filter, and concentrate by rotary evaporation to
afford crude (1R,4S)-(-)-camphorquinone as yellow crystals. This material is typically
suitable for the next step without further purification.[8]

Part B: Synthesis of (1R)-(-)-Camphorquinone-3-oxime
This protocol describes the conversion of camphorquinone to its corresponding monoxime.[8]
Materials and Equipment:

500-mL round-bottomed flask

Magnetic stirrer and stir bar

(1R)-(-)-Camphorquinone (from Part A)

Ethanol

Pyridine

Hydroxylamine hydrochloride (NH20H-HCI)
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e Hexane

o Ethyl acetate

e 5% hydrochloric acid solution
e Heptane

e Rotary evaporator

e Vacuum filtration apparatus
Procedure:

e In a 500-mL round-bottomed flask with a magnetic stir bar, combine crude (1R)-(-)-
camphorquinone (10.0 g, 0.060 mol), ethanol (240 mL), pyridine (40 mL), and hydroxylamine
hydrochloride (5.44 g, 0.078 mol).[8]

 Stir the solution at room temperature for 20 minutes.[8]
» Remove the ethanol by rotary evaporation at 40°C.[8]

 Dilute the resulting oil with hexane (100 mL) and ethyl acetate (100 mL) and transfer to a 1-L
separatory funnel.[8]

e Wash the organic phase sequentially with 5% hydrochloric acid (125 mL), water (300 mL),
and saturated aqueous sodium chloride (300 mL).[8]

e Dry the organic solution over magnesium sulfate, filter, and concentrate by rotary
evaporation.[8]

 To purify the residue, add heptane (65 mL) and heat the mixture to reflux for 2 minutes.[8]
 Allow the mixture to cool to room temperature.[8]

» Collect the resulting solid by vacuum filtration and dry under high vacuum to yield (1R)-(-)-
camphorquinone-3-oxime as an off-white solid.[3]
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Data Presentation
Quantitative Data for Synthesis

Table 1: Reagents for the Synthesis of Camphorquinone-3-oxime.

Molar .
Amount Moles Equivalen Referenc
Step Reagent Mass (
Used (mol) ts e
g/mol)
(+)-
A 152.23 20.0g 0.13 1.0 [8]
Camphor
Selenium 32.0g (4 x
A o 110.96 0.28 ~2.15 [8]
Dioxide 8.00)
Acetic
A _ 102.09 14.0 mL - - [8]
Anhydride
(AR)-(-)-
B Camphorqg 166.22 10.0g 0.060 1.0 [8]
uinone
Hydroxyla
mine
B _69.49 5.44 ¢g 0.078 1.3 [8]
Hydrochlori
de
B Pyridine 79.10 40 mL - Solvent [8]

| B | Ethanol | 46.07 | 240 mL | - | Solvent |[8] |

Table 2: Reaction Parameters and Product Yield.
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Parameter Value Reference

Step A: Camphorquinone

Synthesis

Reaction Temperature Reflux [8]
Reaction Time ~15 hours [8]
Product Appearance Yellow crystals [8]
Melting Point 198-199°C [8]

Step B: Oxime Synthesis

Room Temperature, then 40°C

Reaction Temperature (evap.) [8]
Reaction Time 20 minutes [8]
Product Appearance Off-white solid [8]
Yield 8.63 g (79%) [8]

| Melting Point | 148-151°C |[8] |

Characterization Data for (1R)-(-)-Camphorquinone-3-
oxime

The final product is a mixture of syn- and anti-oxime isomers.[8]

Table 3: Physicochemical and Spectroscopic Data.
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Property Data Reference
Appearance Off-white solid [8]
Melting Point 148-151°C [8]

Optical Rotation

[a]D22 +184° (CH:Cl2, ¢ 3.5)

[8]

H NMR (300 MHz, CDClIs)

0:0.84 (s, 2.6 H), 0.88 (s, 0.4
H), 0.96 (s, 3 H), 0.97 (s, 0.4
H), 0.98 (s, 2.6 H), 1.47-2.12
(comp,5H),2.68(d,0.1H,J=
4.1),3.23(d, 0.9 H,J=4.6)

[8]

13C NMR (75 MHz, CDCls)

o (major isomer): 8.9, 17.6,
20.6, 23.7, 30.6, 44.8, 46.6,
58.5, 159.6, 204.3

[8]

IR (CHCI5) cm™t

3262, 2963, 2878, 1748, 1654

[8]

| Mass Spec. (Cl) m/z | 182.1179 [C10H15NO2 (M+1) requires 182.1181], 182 (base) |[8] |

General Experimental Workflow

The synthesis involves standard organic chemistry techniques for reaction setup, workup, and

purification.
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Caption: General workflow for organic synthesis and purification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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